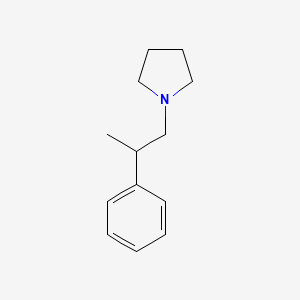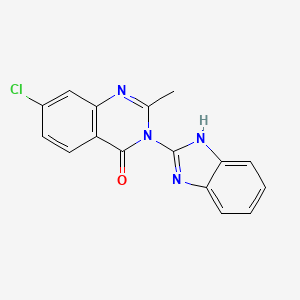
3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone is a heterocyclic compound that combines the structural features of benzimidazole and quinazolinone
準備方法
The synthesis of 3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone typically involves the condensation of appropriate benzimidazole and quinazolinone precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-chloro-3-formylquinazolinone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
化学反応の分析
3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: The compound is being investigated for its potential as an anticancer agent, as it can inhibit the growth of cancer cells by interfering with specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of 3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells.
類似化合物との比較
3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone can be compared with other similar compounds, such as:
3-(1H-1,3-benzimidazol-2-yl)-2,7-dimethoxyquinoline: This compound has a similar benzimidazole structure but differs in the quinoline moiety and the presence of methoxy groups.
4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzamide: This compound also contains a benzimidazole ring but has different substituents and a benzamide moiety.
特性
CAS番号 |
338794-00-6 |
|---|---|
分子式 |
C16H11ClN4O |
分子量 |
310.74 g/mol |
IUPAC名 |
3-(1H-benzimidazol-2-yl)-7-chloro-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H11ClN4O/c1-9-18-14-8-10(17)6-7-11(14)15(22)21(9)16-19-12-4-2-3-5-13(12)20-16/h2-8H,1H3,(H,19,20) |
InChIキー |
NSIUYKCDUMVHHY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14152274.png)

![5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14152283.png)


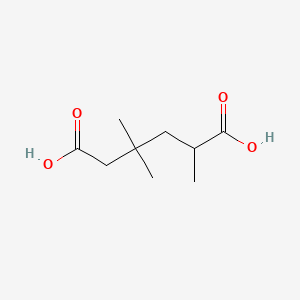
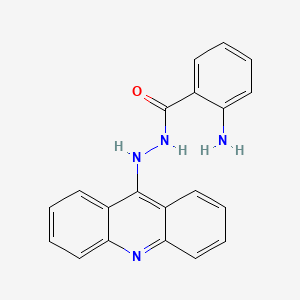
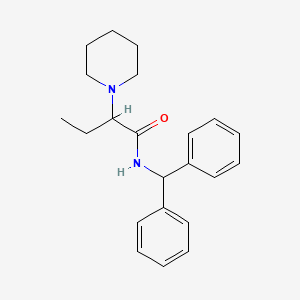
![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152334.png)
![12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline](/img/structure/B14152339.png)
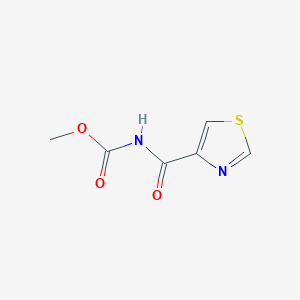
![2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide](/img/structure/B14152351.png)
